

Unveiling Antibacterial Agent 136: A Potent Oxadiazolone Against Drug-Resistant *Staphylococcus aureus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 136

Cat. No.: B12387923

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A Technical Whitepaper for Researchers and Drug Development Professionals

Antibacterial agent 136, also identified as compound 3 in seminal research, has emerged as a promising oxadiazolone-based antibiotic with significant potency against multidrug-resistant pathogens, particularly Methicillin-resistant *Staphylococcus aureus* (MRSA). This document provides a comprehensive technical overview of its chemical structure, antibacterial properties, mechanism of action, and the experimental methodologies used in its characterization.

Chemical Structure and Physicochemical Properties

Antibacterial agent 136 is an oxadiazolone derivative with the molecular formula $C_{23}H_{19}N_3O_5$ and a molecular weight of 417.41 g/mol. The chemical structure, as elucidated in "Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA", is presented below.

Table 1: Physicochemical Properties of **Antibacterial Agent 136**

Property	Value	Reference
Chemical Formula	$C_{23}H_{19}N_3O_5$	
Molecular Weight	417.41 g/mol	
Chemical Class	Oxadiazolone	

Antibacterial Activity and Spectrum

Antibacterial agent 136 demonstrates potent activity against a range of *Staphylococcus aureus* strains, including clinically relevant drug-resistant isolates. Its efficacy is highlighted by low micromolar Minimum Inhibitory Concentration (MIC) values.

Table 2: Minimum Inhibitory Concentration (MIC) of **Antibacterial Agent 136** (Compound 3) against *S. aureus* Strains

Bacterial Strain	MIC (μM)
<i>S. aureus</i> MRSA USA300	0.8
<i>S. aureus</i> NY-155 (MRSA)	0.8
<i>S. aureus</i> MRSA131	1.6
<i>S. aureus</i> COL (MRSA)	1.6
<i>S. aureus</i> Mu50 (Vancomycin-Intermediate <i>S. aureus</i> - VISA)	3.1
<i>S. aureus</i> VRSA-9 (Vancomycin-Resistant <i>S. aureus</i> - VRSA)	3.1

Data sourced from Bakker, et al. (2023), J. Am. Chem. Soc.

Time-kill assays have further demonstrated that at concentrations above its MIC, **Antibacterial agent 136** is bactericidal, achieving a 99% reduction in a 10⁶ CFU/mL inoculum of MRSA within 24 hours. Importantly, the compound exhibits low cytotoxicity and is non-hemolytic, suggesting a favorable preliminary safety profile.

Mechanism of Action: A Polypharmacological Approach

The mode of action of **Antibacterial agent 136** is characterized by a polypharmacological profile, targeting multiple enzymes within MRSA. This multi-targeted approach is advantageous as it may reduce the likelihood of rapid resistance development.

Through chemical proteomics, specifically Activity-Based Protein Profiling (ABPP), several serine and cysteine hydrolases have been identified as direct targets. The key proteins whose combined inhibition contributes to the compound's antibacterial effect are:

- FabH: A β -Ketoacyl-Acyl Carrier Protein Synthase involved in fatty acid synthesis.
- FphC and FphE: Serine hydrolases.
- AdhE: An aldehyde-alcohol dehydrogenase.

The covalent binding of **Antibacterial agent 136** to the active sites of these enzymes disrupts essential cellular processes, leading to bacterial cell death. The oxadiazolone ring is opened upon reaction with the catalytic amino acid residues in the enzyme active sites, forming a stable carbamate linkage.

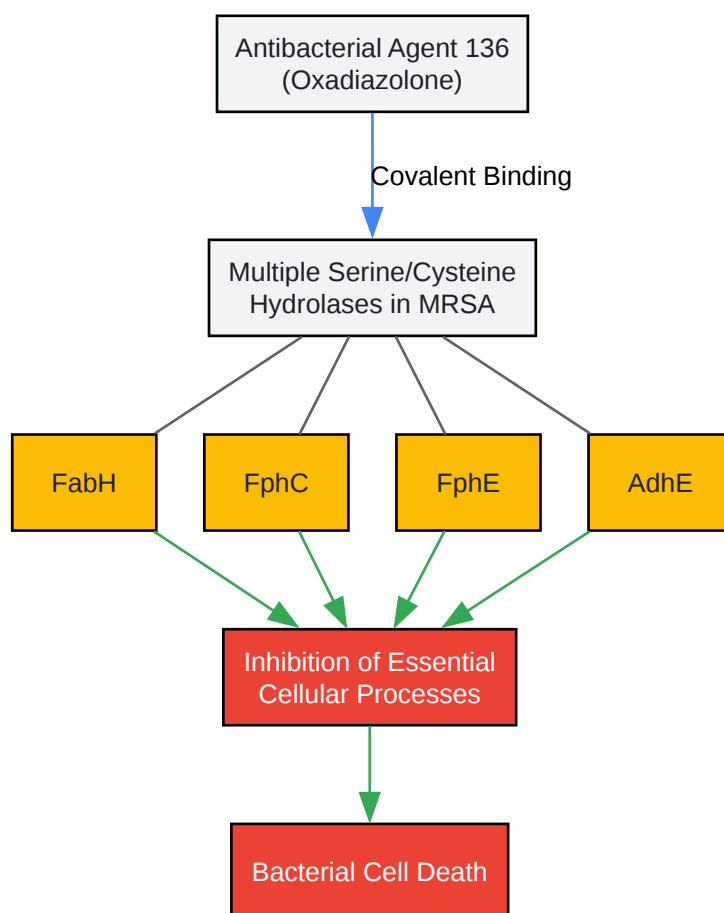


Figure 1: Mechanism of Action of Antibacterial Agent 136

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Caption: Polypharmacological mechanism of **Antibacterial Agent 136**.

Experimental Protocols

The characterization of **Antibacterial agent 136** involved several key experimental procedures as detailed in the source literature.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation: A two-fold serial dilution of **Antibacterial agent 136** was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
- Inoculation: Bacterial strains were cultured to the mid-logarithmic growth phase and diluted to a final concentration of 5×10^5 colony-forming units (CFU)/mL in the wells of the microtiter plates.
- Incubation: The plates were incubated at 37°C for 16-20 hours.
- Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Target Identification via Activity-Based Protein Profiling (ABPP)

The identification of the molecular targets of **Antibacterial agent 136** was accomplished through a competitive in situ ABPP workflow.

- To cite this document: BenchChem. [Unveiling Antibacterial Agent 136: A Potent Oxadiazolone Against Drug-Resistant Staphylococcus aureus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12387923#antibacterial-agent-136-chemical-structure-and-properties>]

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